5-Amino-N,N-dimethylfuran-2-carboxamide
Description
5-Amino-N,N-dimethylfuran-2-carboxamide is a furan-based heterocyclic compound characterized by an amino group (-NH₂) at the 5-position of the furan ring and a dimethylcarboxamide (-CON(CH₃)₂) group at the 2-position. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications.
Properties
Molecular Formula |
C7H10N2O2 |
|---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
5-amino-N,N-dimethylfuran-2-carboxamide |
InChI |
InChI=1S/C7H10N2O2/c1-9(2)7(10)5-3-4-6(8)11-5/h3-4H,8H2,1-2H3 |
InChI Key |
PDUIGMPHHSMZDM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(O1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-N,N-dimethylfuran-2-carboxamide typically involves the amidation of furan-2-carboxylic acid with N,N-dimethylamine in the presence of coupling reagents. One common method employs microwave-assisted conditions to enhance the reaction efficiency. The reaction is carried out using effective coupling reagents such as DMT/NMM/TsO− or EDC, optimizing reaction time, solvent, and substrate amounts .
Industrial Production Methods
Industrial production of this compound can be achieved through continuous flow processes, which offer advantages in terms of scalability and efficiency. The use of microwave reactors in industrial settings allows for the rapid synthesis of 5-Amino-N,N-dimethylfuran-2-carboxamide with high yields and purity .
Chemical Reactions Analysis
Types of Reactions
5-Amino-N,N-dimethylfuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
5-Amino-N,N-dimethylfuran-2-carboxamide finds applications in multiple scientific domains:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme functions.
Medicine: Explored for its antimicrobial and anticancer properties, making it a candidate for drug development.
Industry: Utilized in the synthesis of polymers and advanced materials
Mechanism of Action
The mechanism of action of 5-Amino-N,N-dimethylfuran-2-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit key enzymes or receptors, thereby exerting its therapeutic effects. The furan ring and amino group play crucial roles in binding to the active sites of target proteins, modulating their activity and leading to desired biological outcomes .
Comparison with Similar Compounds
Structural Analogs and Their Properties
Key Observations:
Electronic Effects: Nitro-substituted analogs (e.g., compound 22a) exhibit strong electron-withdrawing effects, enhancing electrophilicity and reactivity toward nucleophilic targets . Bromo and chloro substituents (e.g., compound in ) introduce steric bulk and halogen bonding capabilities, which may enhance interactions with hydrophobic protein pockets.
Lipophilicity and Solubility: The dimethylamide group in the target compound increases lipophilicity (logP ~1.5 estimated) compared to polar analogs like 5-nitrofuran derivatives (logP ~0.8) . This could improve bioavailability but reduce aqueous solubility.
Synthetic Accessibility: The target compound may be synthesized via coupling reactions between 5-aminofuran-2-carboxylic acid and dimethylamine, similar to methods used for 5-nitrofuran-2-carboxamides (e.g., DMF-mediated coupling in ). Impurities such as incomplete dimethylation or oxidation of the amino group may arise, requiring purification via column chromatography or recrystallization .
Challenges and Industrial Relevance
- Purity Requirements : High-purity standards for pharmaceuticals (e.g., <0.1% impurities) necessitate rigorous purification, as seen in contrast media intermediates .
- Regulatory Considerations: Derivatives with nitro or halogen groups may face stricter toxicity evaluations compared to amino-substituted compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
